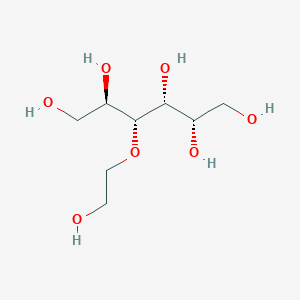
CERAMIDE GLYCANASE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceramide glycanase is an enzyme used to deglycosylate a variety of glycosphingolipids by cleaving the β-glycosyl linkage . It is primarily used to release glycans from glycosphingolipids (GSLs) for their characterization .
Synthesis Analysis
Ceramides, the precursors of this compound, are synthesized biologically by many organisms. This biological production of ceramides has been studied as a green alternative to the chemical synthesis method .Molecular Structure Analysis
The molecular structure of ceramides, including this compound, is complex and involves various types of molecular interactions within glycan-protein complexes . The structural investigation of glycosylated biomolecules, including conformational changes of glycans, impacts molecular interactions within the glycan-protein complex .Chemical Reactions Analysis
This compound is involved in the hydrolysis of monosialoganglioside GM1 . It is also implicated in the induction of β-cell apoptosis and the modulation of many insulin signaling intermediates .Physical and Chemical Properties Analysis
This compound is extremely hydrophobic and cannot exist in suspension in aqueous media . It increases the molecular order (rigidity) of phospholipids in membranes, gives rise to lateral phase separation and domain formation in phospholipid bilayers, and makes bilayers and cell membranes permeable to small and large solutes .Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research directions include understanding the diverse physiological and pathological roles of ceramides and their metabolites in epidermal permeability barrier function, epidermal cell proliferation and differentiation, immunity, and cutaneous diseases . There is also interest in the utilization of ceramides to treat cutaneous disease .
Propriétés
Numéro CAS |
106769-66-8 |
|---|---|
Formule moléculaire |
C15H13N3O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



